![molecular formula C8H8Cl2N2O B1438014 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide CAS No. 20373-58-4](/img/structure/B1438014.png)
2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
Overview
Description
Molecular Structure Analysis
The InChI code for 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide is 1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide are as follows :Scientific Research Applications
Polyamides Synthesis
2,6-dichloro-N,N-dimethylpyridine-4-carboxamide is used in the synthesis of novel polyamides. Faghihi and Mozaffari (2008) reported the synthesis of new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, which is related to 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide. These polyamides, characterized by FTIR spectroscopy and thermal gravimetric analysis, showed solubility in polar solvents and high yield with inherent viscosities between 0.32–0.72 dL/g (Faghihi & Mozaffari, 2008).
Complexation with Copper(II)
Jain et al. (2004) synthesized new pyridine dicarboxamide ligands from condensation reactions involving pyridine-2,6-dicarboxylic acid and other compounds. The study detailed the complexation of these ligands with copper(II), providing insights into the structure and bonding in metal complexes (Jain et al., 2004).
Antitubercular Activity
Amini, Navidpour, and Shafiee (2008) investigated dihydropyridines with carboxamides in specific positions for anti-tuberculosis activity. The synthesized compounds, related to 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide, exhibited moderate activity against Mycobacterium tuberculosis (Amini, Navidpour, & Shafiee, 2008).
Cationic Polymerization
Higashimura, Okamoto, Kishimoto, and Aoshima (1989) demonstrated the use of 2,6-dimethylpyridine in the living cationic polymerization of vinyl monomers, highlighting its role in stabilizing growing carbocations during polymerization (Higashimura et al., 1989).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-N,N-dimethylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLVNYJAVVALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-dimethylpyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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